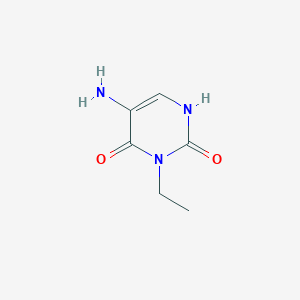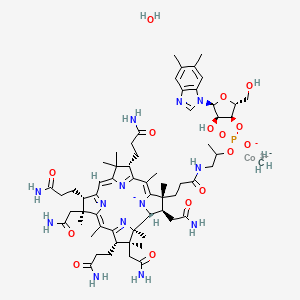
N-Cyano-N,O-dimethylisourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N,O-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . This compound is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N,O-dimethylisourea can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N,O-dimethylisourea undergoes various chemical reactions, including substitution, cyclization, and radical reactions . For example, it can participate in visible-light-mediated radical cascade cyclization reactions with oxime esters to form acyl-containing pyrido[4,3,2-gh]phenanthridines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxime esters, which can generate highly reactive iminyl radicals under photocatalytic conditions . These reactions often occur under mild conditions, such as room temperature and visible light irradiation .
Major Products: The major products formed from reactions involving this compound include various heterocyclic compounds, such as acylated phenanthridine derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N-Cyano-N,O-dimethylisourea has a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products . In chemistry, it serves as a building block for the preparation of various heterocyclic compounds . In biology and medicine, it is utilized in the development of novel therapeutic agents and drug candidates . Additionally, it finds applications in the production of dyes and electronic materials .
Mechanism of Action
The mechanism of action of N-Cyano-N,O-dimethylisourea involves its ability to participate in various chemical reactions, such as radical cascade cyclization . The compound can generate highly reactive intermediates, such as iminyl radicals, which can undergo further transformations to form complex organic molecules . These reactions often involve the formation and cleavage of chemical bonds, leading to the synthesis of valuable products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Cyano-N,O-dimethylisourea include other cyanoacetamide derivatives, such as N-cyano-N-arylbenzenesulfonamides and N-cyanoacetamides . These compounds share similar structural features and reactivity patterns, making them useful intermediates in organic synthesis .
Uniqueness: This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions under mild conditions . Its ability to generate highly reactive intermediates, such as iminyl radicals, makes it a valuable compound in the synthesis of complex organic molecules . Additionally, its applications in various fields, including pharmaceuticals, agrochemicals, and technical products, highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
methyl N-cyano-N-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-7(3-5)4(6)8-2/h6H,1-2H3 |
InChI Key |
QRJIQLFXQFONPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



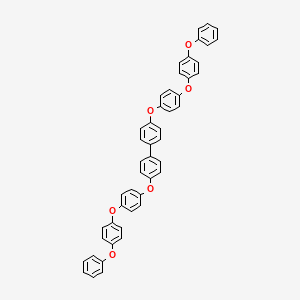
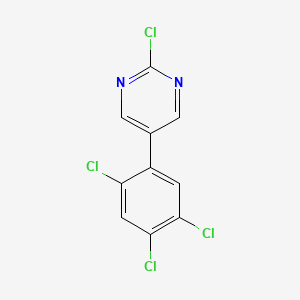
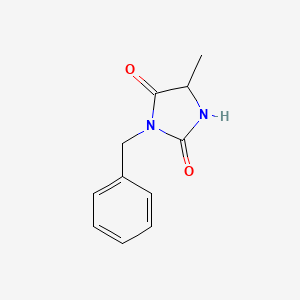
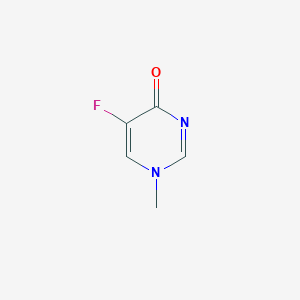
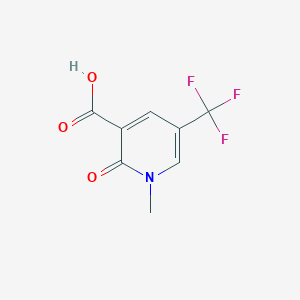
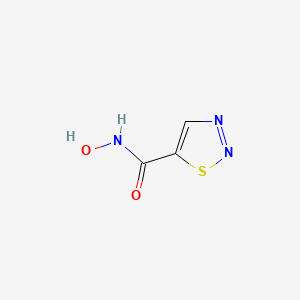
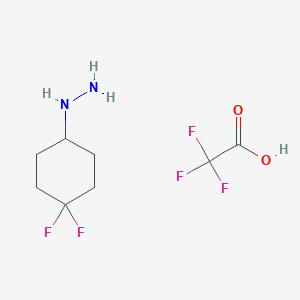
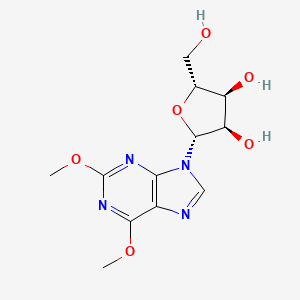

![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)

